molecular formula C17H18N2O B2946622 N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 2411254-22-1

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No. B2946622
CAS RN: 2411254-22-1
M. Wt: 266.344
InChI Key: CMMQEUONYPHRGM-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PEP is a derivative of the natural compound, capsaicin, found in chili peppers. The compound has shown promising results in various studies for its anti-inflammatory and analgesic properties.

Mechanism of Action

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide exerts its effects by activating the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a receptor that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain and inflammation. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide binds to TRPV1 and activates the channel, leading to the release of neurotransmitters and subsequent pain and inflammation relief.
Biochemical and Physiological Effects:
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to have anti-inflammatory and analgesic effects in various animal models. The compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has also been shown to reduce the activation of immune cells, such as macrophages and T cells, which are involved in inflammation. In addition, N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been found to reduce pain sensitivity in animal models of neuropathic pain and arthritis.

Advantages and Limitations for Lab Experiments

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic option. However, there are some limitations to using N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide research. One area of interest is the development of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide's potential use in treating other conditions, such as inflammatory bowel disease, asthma, and allergies. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide in humans, which could lead to the development of new therapies for pain and inflammation.

Synthesis Methods

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, starting with the reaction of 3-picolylamine with 2-bromoethylbenzene, followed by the reaction of the resulting product with prop-2-enoyl chloride. The final product is purified using column chromatography to obtain pure N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies for its anti-inflammatory and analgesic properties. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been investigated for its ability to reduce pain and inflammation associated with various conditions such as arthritis, neuropathic pain, and cancer. The compound has also been studied for its potential use in treating inflammatory bowel disease, asthma, and allergies.

properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-17(20)19(14-16-9-6-11-18-13-16)12-10-15-7-4-3-5-8-15/h2-9,11,13H,1,10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMQEUONYPHRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

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